[(2-Methoxyethoxy)methyl]benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQOKFFZZKPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185491 | |
| Record name | Benzene, ((2-methoxyethoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-56-3 | |
| Record name | [(2-Methoxyethoxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31600-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol benzyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031600563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ((2-methoxyethoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-methoxyethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLENE GLYCOL BENZYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94OXA1I15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Synthetic Chemistry
The primary significance of the [(2-methoxyethoxy)methyl] group lies in its role as a protective moiety for alcohols, where it is known as the 2-methoxyethoxymethyl (MEM) protecting group. chemicalbook.com Introduced in 1976 by E.J. Corey and co-workers, the MEM group offers distinct advantages over similar acetal (B89532) protecting groups, such as the methoxymethyl (MOM) group, including greater ease of installation and removal. chemicalbook.comgoogle.com This has led to its widespread use in the multi-step synthesis of complex natural products and pharmaceuticals.
Beyond its role in protecting groups, [(2-Methoxyethoxy)methyl]benzene and its derivatives serve as valuable intermediates in the synthesis of a variety of specialty chemicals. chemicalbook.com They are utilized in the pharmaceutical industry as building blocks for the development of new drugs. chemicalbook.com Furthermore, the parent compound and its analogues find application as solvents in the formulation of paints, coatings, and adhesives, where their specific properties contribute to product performance. chemicalbook.com
Overview of Structural Features and Reactivity Context
Established Synthetic Pathways
The traditional synthesis of this compound primarily relies on well-established reactions that are fundamental to organic chemistry. These methods are valued for their reliability and predictability.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis stands as a cornerstone for the formation of ethers, including this compound. wikipedia.orglibretexts.org This robust SN2 reaction involves the reaction of an alkoxide ion with a suitable alkyl halide. wikipedia.org For the synthesis of the target compound, two primary routes are feasible:
Route A: The reaction of benzyl alkoxide with a 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether). The benzyl alkoxide is typically generated in situ by treating benzyl alcohol with a strong base like sodium hydride (NaH). libretexts.org
Route B: The reaction of a sodium 2-methoxyethoxide with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
The Williamson synthesis is an SN2 reaction, meaning it proceeds best with primary alkyl halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com Given that both benzyl halides and 2-methoxyethyl halides are primary, both routes are synthetically viable. The choice between them often depends on the commercial availability and cost of the starting materials. This method is not only used for simple ethers but also for installing the related 2-methoxyethoxymethyl (MEM) protecting group on alcohols, highlighting its versatility. masterorganicchemistry.com
Alkylation Reactions Involving Related Reagents
Alkylation reactions, particularly those that form new carbon-carbon bonds with an aromatic ring, represent another class of synthetic strategies. The most prominent among these is the Friedel-Crafts alkylation. lumenlearning.comlibretexts.org In principle, this compound could be synthesized by the direct Friedel-Crafts alkylation of benzene with a suitable electrophile, such as (2-methoxyethoxy)methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org
However, this direct approach is fraught with challenges. Friedel-Crafts alkylations are notoriously susceptible to carbocation rearrangements, which can lead to a mixture of isomeric products. lumenlearning.comyoutube.com Furthermore, the product of the reaction, an alkylbenzene, is typically more reactive than the starting benzene, leading to undesirable polyalkylation. lumenlearning.comchemguide.co.uk
A more controlled, albeit multi-step, approach involves Friedel-Crafts acylation followed by reduction. This two-step sequence circumvents the issues of rearrangement and polyalkylation. For instance, an acyl group could be introduced to the benzene ring, followed by reduction of the carbonyl to a methylene (B1212753) group, and subsequent steps to build the ether linkage.
Role of 2-Bromoethyl Methyl Ether as a Precursor
Scientific literature confirms the use of 2-bromoethyl methyl ether as a key precursor in the synthesis of compounds structurally related to this compound. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Specifically, it has been employed as a starting reagent for the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene. scientificlabs.co.uksigmaaldrich.com This demonstrates its utility in introducing the 2-methoxyethoxy functional group onto a benzene-containing scaffold.
The synthesis of this compound using this precursor would typically follow a Williamson ether synthesis pathway, where 2-bromoethyl methyl ether acts as the alkylating agent for benzyl alcohol (in the presence of a base). The physical and chemical properties of 2-bromoethyl methyl ether are well-documented, facilitating its use in synthetic planning.
Table 1: Properties of Key Precursors
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
|---|---|---|---|---|
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 6482-24-2 | Alkylating agent sigmaaldrich.comnih.gov |
| Benzyl alcohol | C₇H₈O | 108.14 | 100-51-6 | Alkoxide precursor |
| Benzyl bromide | C₇H₇Br | 171.04 | 100-39-0 | Benzylating agent |
Advanced Synthetic Route Development
Research into the synthesis of ethers continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods. These advanced routes often involve novel catalytic systems and functionalization strategies.
Catalytic Approaches in Ethereal Linkage Formation
Modern synthetic chemistry has seen a shift towards catalytic methods to improve reaction efficiency and reduce waste. For the formation of the ethereal linkage in this compound, several advanced catalytic approaches can be envisioned.
One notable development is the use of solid base catalysts for O-alkylation reactions. For example, a green synthetic route for the related compound (2-methoxyethyl)benzene (B124563) was developed using a Li/MgO solid base catalyst with dimethyl carbonate as a benign methylating agent. ias.ac.in This approach avoids the use of hazardous alkyl halides and stoichiometric amounts of base. At optimal conditions (180°C, 1.33 × 10⁻² g/cm³ catalyst loading), this system achieved a 95% conversion of 2-phenylethanol (B73330) with 98% selectivity. ias.ac.in
Other catalytic systems reported for ether synthesis include those based on transition metals. A patent describes a process for preparing 2-methoxyethoxy-benzenes by reacting phenol compounds with 2-chloroethyl methyl ether at high temperatures (95°C to 300°C) and pressures (1 to 60 bar) without a strong polar solvent, which can enhance reaction rates and simplify purification. google.com Additionally, palladium on activated carbon has been used as a catalyst in a reductive process to synthesize (2-methoxyethyl)benzene from 2-phenylacetaldehyde. chemicalbook.com General studies on etherification have also explored catalysts like zinc triflate (Zn(OTf)₂) for coupling alcohols with alkyl bromides. organic-chemistry.org
Table 2: Examples of Catalytic Conditions for Ether Synthesis
| Reaction Type | Catalyst | Reactants | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| O-Alkylation | Li/MgO | 2-Phenylethanol, Dimethyl Carbonate | (2-Methoxyethyl)benzene | 95% Conversion | ias.ac.in |
| Reductive Alkoxylation | 5% Palladium/Carbon, H₂ | 2-Phenylacetaldehyde, Methyl Orthoformate | (2-Methoxyethyl)benzene | 66.5% Yield | chemicalbook.com |
Functionalization Strategies for the Benzene Moiety
The ability to introduce functional groups onto the benzene ring of this compound is crucial for creating derivatives with modified properties. Functionalization can occur either before or after the construction of the ether side chain.
Electrophilic aromatic substitution is the primary method for functionalizing the benzene ring. Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be applied to a pre-formed this compound. The existing (2-methoxyethoxy)methyl group, being an ether, is an ortho-, para-directing activator, which would guide incoming electrophiles to these positions.
Alternatively, the synthesis can start from an already functionalized benzene derivative. A patent details the synthesis of various substituted 2-methoxyethoxy-benzenes by reacting substituted phenols with 2-chloroethyl methyl ether. google.com The substituents (R) on the aromatic ring included a wide range of functional groups such as formyl (CHO), cyanomethyl (CH₂CN), cyano (CN), and nitro (NO₂), demonstrating the versatility of this approach for creating a library of functionalized analogs. google.com The successful synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene further exemplifies this strategy, where a bromo-substituted benzyl moiety is coupled with the methoxyethoxy group. scientificlabs.co.uk
Reaction Mechanisms and Kinetics Associated with 2 Methoxyethoxy Methyl Benzene
Mechanistic Investigations of Etherification Reactions
The primary method for synthesizing [(2-Methoxyethoxy)methyl]benzene and related ethers is the Williamson ether synthesis. wikipedia.orgrsc.org This reaction typically proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. In this process, an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom bearing a leaving group, such as a halide. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a benzyl (B1604629) halide with the sodium salt of 2-methoxyethanol (B45455). The reaction is a concerted mechanism where the nucleophile attacks from the backside of the carbon atom bonded to the leaving group. wikipedia.org
Key Mechanistic Features:
Nucleophilic Attack: The oxygen atom of the 2-methoxyethoxide ion attacks the benzylic carbon of a benzyl halide.
Transition State: A five-coordinate transition state is formed where the new C-O bond is forming concurrently with the breaking of the C-halide bond.
Inversion of Stereochemistry: If the benzylic carbon were chiral, the S\textsubscript{N}2 mechanism would lead to an inversion of its stereochemistry.
Recent advancements have explored alternative methods, such as photoredox catalysis, to achieve Williamson-type ether synthesis under milder conditions. researchgate.net One such approach involves the direct generation of a carbocation from a C-H bond via a photoredox-catalyzed formal hydride abstraction process, which then undergoes an S\textsubscript{N}1 reaction with an alcohol. researchgate.net
Kinetic studies on the etherification of isoamylenes to produce fuel ethers like TAME (tert-amyl methyl ether) have shown that these reactions are often governed by thermodynamic equilibrium, favoring ether formation at lower temperatures, while reaction kinetics are more favorable at higher temperatures. aalto.fiosti.gov The choice of solvent can also significantly impact the regioselectivity of Williamson ether synthesis, influencing the ratio of O-alkylation to C-alkylation products. rsc.org For instance, in the reaction of sodium β-naphthoxide and benzyl bromide, acetonitrile (B52724) favors O-alkylation while methanol (B129727) leads to a higher proportion of the C-alkylated product. rsc.orgrsc.org
Kinetic Studies of Related Alkyl Halide Exchange Reactions
The kinetics of alkyl halide exchange reactions are relevant to understanding the reactivity of the precursors to this compound. These reactions, often proceeding under phase-transfer catalysis conditions, involve the exchange of one halogen for another on an alkyl chain. rsc.org
Studies on these exchange reactions reveal that the reaction rate can be influenced by several factors, including the nature of the catalyst support and diffusion of reagents into the catalyst liquid film. rsc.org The S\textsubscript{N}2 mechanism is central to these transformations, where a halide ion acts as the nucleophile. masterorganicchemistry.com
The enhanced reactivity of benzylic positions, such as the one in benzyl halides, is attributed to the lower bond dissociation energy of benzylic C-H bonds, which are approximately 10-15% weaker than other C-H bonds. wikipedia.org This is due to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org
Factors Influencing Alkyl Halide Exchange Kinetics:
| Factor | Description |
| Solvent | The polarity and nucleophilicity of the solvent can influence the reaction rate and mechanism (S\textsubscript{N}1 vs. S\textsubscript{N}2). masterorganicchemistry.com |
| Leaving Group | The nature of the leaving group is crucial; better leaving groups lead to faster reactions. |
| Nucleophile | The concentration and strength of the nucleophilic halide ion directly impact the reaction rate. |
| Steric Hindrance | Steric hindrance around the reaction center can slow down S\textsubscript{N}2 reactions. libretexts.org |
Pathways for Benzene (B151609) Ring Functionalization
The benzene ring of this compound can undergo various functionalization reactions, primarily through electrophilic aromatic substitution. The (2-methoxyethoxy)methyl group is an activating group and an ortho-, para-director. youtube.comyoutube.com
The alkoxy portion of the substituent activates the benzene ring towards electrophilic attack by donating electron density to the ring through resonance. youtube.comyoutube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The resonance structures show an accumulation of negative charge at the ortho and para positions, directing incoming electrophiles to these sites. youtube.comyoutube.com
Common Benzene Ring Functionalization Reactions:
Nitration: Introduction of a nitro group (-NO\textsubscript{2}) using a mixture of nitric acid and sulfuric acid. msu.edu
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO\textsubscript{3}H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. chemguide.co.uk
The benzylic position of the ether is also susceptible to functionalization. For instance, benzylic C-H bonds can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.org Furthermore, direct arylation of benzylic ethers has been achieved using photoredox organocatalysis, allowing for the formation of a new carbon-carbon bond at the benzylic position. nih.gov
Mechanistic studies have shown that some functionalizations can proceed via different pathways. For example, the methylation of benzene with methoxy (B1213986) species over H-ZSM-5 zeolites can occur through different mechanisms depending on the co-reactant. rsc.org
Derivatives and Analogs of 2 Methoxyethoxy Methyl Benzene
Synthesis and Structural Elucidation of Substituted Benzene (B151609) Derivatives
The preparation of substituted benzene derivatives of [(2-Methoxyethoxy)methyl]benzene involves multi-step synthetic pathways, often beginning with the synthesis of the parent ether. The Williamson ether synthesis is a primary method for preparing such ethers, typically involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comkhanacademy.orgyoutube.com
A plausible route to this compound is the reaction of benzyl (B1604629) alcohol with 2-methoxyethanol (B45455) in the presence of a base to form the alkoxide, followed by reaction with a suitable alkyl halide. Another approach involves the reaction of benzyl halide with the sodium salt of 2-methoxyethanol.
Halogenated Derivatives (e.g., 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene)
The synthesis of halogenated derivatives such as 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene can be conceptualized through a convergent synthetic strategy. A key intermediate for this synthesis is 4-bromo-2-chloro-1-(chloromethyl)benzene, which is a known compound. nih.gov
The synthesis would likely involve the following steps:
Formation of the Alkoxide: 2-Methoxyethanol is treated with a strong base, such as sodium hydride, to form the corresponding sodium 2-methoxyethoxide.
Williamson Ether Synthesis: The sodium 2-methoxyethoxide is then reacted with 4-bromo-2-chloro-1-(chloromethyl)benzene. The alkoxide acts as a nucleophile, displacing the chloride on the benzylic carbon to form the target ether, 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene. masterorganicchemistry.combyjus.com
This synthetic approach is analogous to the preparation of similar structures like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. chemicalbook.comgoogle.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC), and the final product would be purified by column chromatography. Structural elucidation would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Reactant | Structure | Role in Synthesis |
|---|---|---|
| 4-Bromo-2-chloro-1-(chloromethyl)benzene | Br-C₆H₃(Cl)-CH₂Cl | Electrophilic substrate containing the substituted benzene ring. |
| 2-Methoxyethanol | CH₃OCH₂CH₂OH | Precursor to the nucleophilic alkoxide. |
| Sodium Hydride (NaH) | NaH | Strong base used to deprotonate 2-methoxyethanol. |
Ethoxylated Hydroxymethylphenyl Derivatives
The synthesis of ethoxylated hydroxymethylphenyl derivatives of this compound involves the introduction of one or more ethylene (B1197577) oxide units to a precursor molecule. Ethoxylation is a common industrial process used to modify the properties of alcohols and phenols, increasing their water solubility and utility as surfactants. wikipedia.orgnih.gov
A potential synthetic route to these derivatives would start with a hydroxymethyl-substituted phenol (B47542). The synthesis could proceed as follows:
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a hydroxymethylphenol (e.g., 4-(hydroxymethyl)phenol) would likely need to be protected to prevent it from reacting in subsequent steps.
Ethoxylation of the Benzylic Alcohol: The benzylic alcohol is then subjected to ethoxylation. This reaction is typically carried out by treating the alcohol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. wikipedia.org The number of ethylene oxide units added can be controlled by the reaction conditions.
Formation of the Methoxyethoxy Ether: The resulting ethoxylated hydroxymethylphenyl alcohol can then be reacted with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) via a Williamson ether synthesis to introduce the methoxyethoxy group.
Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield the desired ethoxylated hydroxymethylphenyl derivative.
Alternatively, one could start with this compound and introduce a hydroxymethyl group via functional group transformations, followed by ethoxylation of the hydroxymethyl group.
Exploration of Structure-Reactivity Relationships in Derivatives
The reactivity of substituted benzene derivatives in electrophilic aromatic substitution reactions is significantly influenced by the nature of the substituents on the aromatic ring. Substituents are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directing. libretexts.org
The [(2-methoxyethoxy)methyl] group (-CH₂OCH₂CH₂OCH₃) is an ortho-, para-directing group. The ether oxygen atoms have lone pairs of electrons that can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack at these positions. This activating effect is a key determinant of the regioselectivity of further substitution reactions on the benzene ring.
In the case of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene , the benzene ring is substituted with two deactivating halogens (bromo and chloro) and the activating [(2-methoxyethoxy)methyl] group. Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The directing effects of the substituents would need to be considered to predict the outcome of further electrophilic substitution reactions. The [(2-methoxyethoxy)methyl] group at position 1, the chloro group at position 2, and the bromo group at position 4 will all influence the position of any new substituent.
Synthetic Utility of Derivatives as Intermediates
Derivatives of this compound are valuable intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. google.com The functional groups present in these derivatives allow for a variety of subsequent chemical transformations.
Halogenated derivatives , such as 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene, are particularly useful. The bromine and chlorine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide range of carbon-based substituents. The bromo substituent is generally more reactive in such coupling reactions than the chloro substituent. These derivatives can be used to build more complex molecular architectures, which is a common strategy in the synthesis of active pharmaceutical ingredients. For example, similar halogenated benzyl derivatives are used as intermediates in the synthesis of drugs like dapagliflozin. google.com
Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The primary application of the (2-methoxyethoxy)methyl (MEM) group is as a protective shield for alcohols and phenols in multi-step organic synthesis. By temporarily converting a reactive hydroxyl group (-OH) into a stable MEM ether, chemists can perform reactions on other parts of a molecule without unintended side reactions. The MEM group is introduced using reagents like 2-Methoxyethoxymethyl chloride (MEM-Cl). wikipedia.org This strategy is fundamental to constructing the complex molecular architectures required for biologically active compounds.
Precursor for Pharmaceutical Intermediates
The MEM group is frequently employed in the synthesis of pharmaceutical agents due to its stability under a variety of reaction conditions and its selective removal. discofinechem.com It provides robust protection for hydroxyl groups against strong bases, organometallic reagents, and various oxidizing and reducing agents. discofinechem.com
One notable example is in the enantioselective synthesis of a protected derivative of Aetheramide A, a natural product that exhibits potent anti-HIV activity. nih.gov In this synthesis, a hydroxyl group in a key intermediate is protected as a MEM ether by reacting it with MEM-Cl and a non-nucleophilic base, diisopropylethylamine (DIPEA). nih.gov This step prevents the alcohol from interfering with subsequent transformations, such as oxidation and amide bond formation, which are crucial for building the complex macrocyclic structure of the final molecule. nih.gov
Further examples of its utility include:
Roxithromycin Synthesis: The MEM group is used to protect a hydroxyl group in the synthesis of the side chain for the macrolide antibiotic roxithromycin. discofinechem.com
Peptide Synthesis: It can be used to protect the hydroxyl functions of amino acids like serine and threonine during peptide synthesis. discofinechem.com
Opioid Agonists: In the development of novel therapeutics, salvinorin B was converted to its 2-methoxyethoxymethyl (MEM) ether to produce a potent and selective κ-opioid receptor agonist. evonik.com
The removal of the MEM group (deprotection) is typically achieved using Lewis acids, which allows for its selective cleavage even in the presence of other acid-sensitive groups. wikipedia.org
Role in Agrochemical Synthesis
The synthesis of modern agrochemicals, such as pesticides and herbicides, often involves the assembly of complex organic molecules with multiple functional groups, similar to pharmaceutical synthesis. numberanalytics.comresearchgate.net In this context, protecting groups are essential for achieving the desired chemical transformations with high yield and selectivity.
While the fundamental chemistry of the MEM group makes it a suitable candidate for protecting hydroxyl groups during the synthesis of agrochemical active ingredients, specific, documented examples of its application in publicly available literature are not prominent. Its role is analogous to that in pharmaceutical chemistry: to mask a reactive alcohol while other parts of the molecular structure are being assembled or modified. The synthesis of these products often requires multi-step sequences where chemoselectivity is paramount. numberanalytics.com
Advanced Materials Precursors (e.g., in surfactant chemistry)
Based on available research, there is no direct evidence to suggest that [(2-Methoxyethoxy)methyl]benzene is used as a precursor for advanced materials like surfactants. Surfactant chemistry often involves molecules with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) sections. Non-ionic surfactants, for instance, are commonly synthesized by the ethoxylation of long-chain fatty alcohols, creating a molecule with a long hydrocarbon tail and a polyethylene (B3416737) glycol head group. While this compound possesses a hydrophobic benzene (B151609) ring and a hydrophilic ether portion, its use as a starting material in the synthesis of surfactants or other advanced materials is not documented in the provided search results.
Utilization in Derivatization for Specific Chemical Transformations
The most significant application of the this compound structural unit is in derivatization for specific chemical transformations, which is intrinsically linked to its function as the MEM protecting group. discofinechem.com Derivatization, in this context, refers to the temporary modification of a hydroxyl group to facilitate a reaction elsewhere in the molecule that would otherwise be impossible. discofinechem.com
The process involves two key steps: protection and deprotection.
Protection (MEM Ether Formation): A molecule containing a hydroxyl group is reacted with 2-Methoxyethoxymethyl chloride (MEM-Cl). This reaction is typically performed in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758). wikipedia.orgnih.gov The base deprotonates the alcohol, which then acts as a nucleophile, attacking the MEM-Cl to form the stable MEM ether. This transformation effectively "hides" the reactive hydroxyl group.
Deprotection (Cleavage of MEM Ether): After the desired chemical modifications on other parts of the molecule are complete, the MEM group is removed to restore the original hydroxyl group. This is accomplished under specific conditions, most commonly with Lewis acids like zinc bromide (ZnBr₂) in dichloromethane or with Brønsted acids. wikipedia.orgsynarchive.com The ether oxygen in the MEM group can coordinate with the Lewis acid, facilitating cleavage under conditions that may leave other protecting groups, such as silyl (B83357) ethers, intact. discofinechem.com
This protection-deprotection sequence is a powerful strategy that enables chemists to build complex molecules with precision and control.
Interactive Data Tables
Table 1: Reagents for MEM Protection and Deprotection Use the dropdowns to see common reagents and conditions for the application and removal of the MEM protecting group.
| Transformation | Reagent System | Typical Conditions | Yield | Reference |
| Protection | MEM-Cl, DIPEA | Dichloromethane, 0 °C to RT | 85% | nih.gov |
| Protection | MeO(CH₂)₂OCH₂Cl, i-Pr₂NEt | Dichloroethane, 80 °C, 13 h | 88% | synarchive.com |
| Deprotection | ZnBr₂ | Dichloromethane, RT, 2 h | 100% | synarchive.com |
| Deprotection | HBr | Tetrahydrofuran | N/A | numberanalytics.com |
| Deprotection | CBr₄ (catalytic) | Isopropanol, reflux | High | researchgate.net |
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and identifying its various possible conformations. For a flexible molecule like [(2-Methoxyethoxy)methyl]benzene, this involves exploring the potential energy surface as a function of its rotatable bonds.
The primary method for such investigations is Density Functional Theory (DFT), often using functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or larger). researchgate.net The process begins with building an initial 3D structure of the molecule. A geometry optimization is then performed, which systematically alters the positions of the atoms to find a configuration that represents a local minimum on the potential energy surface.
For this compound, the key degrees of freedom are the torsion angles along the C-O bonds of the ether linkages. A conformational search can be performed by systematically rotating these bonds and running geometry optimizations on each starting structure to find all low-energy conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using a Boltzmann analysis. uncw.edu These calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's geometry.
| Parameter Type | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| Bond Length | C(ar)-C(benzyl) | ~1.51 Å |
| Bond Length | C(benzyl)-O | ~1.43 Å |
| Bond Length | O-C(ethyl) | ~1.42 Å |
| Bond Length | C(ethyl)-O(methoxy) | ~1.42 Å |
| Bond Angle | C(ar)-C(benzyl)-O | ~109.5° |
| Bond Angle | C(benzyl)-O-C(ethyl) | ~112.0° |
| Dihedral Angle | C(ar)-C(benzyl)-O-C(ethyl) | Variable (defines conformation) |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the high-energy structures that represent the bottleneck of a reaction. github.io
For this compound, a relevant reaction to study would be the cleavage of one of its ether bonds, a common process in organic chemistry. For instance, the homolytic cleavage of the benzyl-oxygen bond could be modeled to understand its thermal stability or its reaction with a radical species. rsc.org
| Parameter | Description | Hypothetical Value (kJ/mol) |
|---|---|---|
| E(R) | Energy of Reactants | 0 (Reference) |
| E(TS) | Energy of Transition State | +120 |
| E(P) | Energy of Products | -30 |
| Activation Energy (Ea) | E(TS) - E(R) | 120 |
| Reaction Enthalpy (ΔH) | E(P) - E(R) | -30 (Exothermic) |
Prediction of Spectroscopic Properties
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. For organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique, and its parameters can be computed with high accuracy.
The standard method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. nih.gov The workflow involves first obtaining the optimized molecular geometry, as described in section 6.1. Then, a GIAO calculation is run on this structure to compute the absolute magnetic shielding tensors for each nucleus. These absolute values (σ_calc) are then converted into the familiar chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ_pred = σ_ref - σ_calc. researchgate.net
This procedure can be applied to predict both the ¹H and ¹³C NMR spectra of this compound. By calculating the chemical shifts for each unique hydrogen and carbon atom in the molecule's lowest energy conformation, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the structure or help assign specific peaks to the correct atoms. Such methods have been successfully used to create libraries of NMR spectral data for complex molecules like polyethers. uncw.edupsu.edu
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C | C(aromatic, ipso) | ~138 |
| ¹³C | C(aromatic, ortho/meta) | ~128 |
| ¹³C | C(aromatic, para) | ~127 |
| ¹³C | C(benzyl) | ~73 |
| ¹³C | C(ethoxy, -O-CH₂) | ~70 |
| ¹³C | C(ethoxy, -CH₂-O-) | ~68 |
| ¹³C | C(methoxy) | ~59 |
| ¹H | H(aromatic) | ~7.3 |
| ¹H | H(benzyl) | ~4.5 |
| ¹H | H(ethoxy) | ~3.6 |
| ¹H | H(methoxy) | ~3.4 |
Molecular Dynamics Simulations in Reaction Environments
While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and interact over time. MD simulations are particularly useful for understanding the behavior of molecules in a specific environment, such as in a solvent or interacting with other molecules. acs.org
To simulate this compound in a reaction environment, a simulation box is first constructed. This typically involves placing one or more molecules of the compound into a box filled with explicit solvent molecules (e.g., water, chloroform). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
The simulation proceeds by solving Newton's equations of motion for every atom, tracking their trajectories over a period ranging from nanoseconds to microseconds. Analysis of these trajectories provides a wealth of information. For this compound, an MD simulation could reveal:
Conformational Dynamics: How the flexible side chain rotates and folds over time.
Solvation Structure: How solvent molecules arrange themselves around the solute, which can be quantified using radial distribution functions (RDFs). Studies on similar aromatic compounds have used MD to explore these solvation effects. acs.orgnih.gov
Intermolecular Interactions: The formation and lifetime of non-covalent interactions, such as hydrogen bonds between the ether oxygens and protic solvents. acs.org
This information is critical for understanding how the reaction environment influences the molecule's preferred shape and reactivity. For example, the solvent can affect which conformation is most stable, thereby influencing which parts of the molecule are exposed and available for reaction. frontiersin.orgresearchgate.net
| Analysis Type | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference frame over time. | Indicates the stability of the molecule's conformation. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Reveals the structure of the solvation shells around different parts of the molecule. |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the solute and solvent over time. | Quantifies the specific interactions with the solvent that stabilize the molecule. |
| Dihedral Angle Distribution | Plots the probability of observing specific torsion angles in the flexible side chain. | Characterizes the conformational landscape and flexibility of the molecule in solution. |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of [(2-Methoxyethoxy)methyl]benzene. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, with the chemical formula C₁₀H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined exact mass serves as a primary piece of evidence for structural confirmation.
Electron Ionization (EI) is a common technique used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint." For ethers, common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself. miamioh.edulibretexts.org
For this compound, the molecular ion peak would be observed at an m/z corresponding to its exact mass. Key fragmentation pathways would likely involve the loss of the methoxyethoxy group or the benzyl (B1604629) group. The most prominent peak in the spectrum for many benzyl ethers is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the benzyl C-O bond followed by rearrangement. researchgate.net Other significant fragments would arise from cleavage at the ether linkages.
| Ion Formula | Fragment Structure | Theoretical Exact Mass (Da) | Common Fragmentation Pathway |
|---|---|---|---|
| C₁₀H₁₄O₂⁺ | [M]⁺ | 166.0994 | Molecular Ion |
| C₇H₇⁺ | [C₆H₅CH₂]⁺ | 91.0548 | α-cleavage, formation of tropylium ion |
| C₃H₇O₂⁺ | [CH₃OCH₂CH₂O]⁺ | 75.0446 | Cleavage of benzyl C-O bond |
| C₈H₉O⁺ | [C₆H₅CH₂OCH₂]⁺ | 121.0653 | Cleavage of ethoxy C-O bond |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure and conformational dynamics of this compound in solution. While standard ¹H and ¹³C NMR provide information on the basic carbon-hydrogen framework, advanced techniques are required to understand the molecule's flexibility. wiley.com
Due to the free rotation around the multiple C-O single bonds, the molecule is conformationally flexible. The protons and carbons adjacent to the ether oxygen atoms are deshielded and thus shifted downfield in the NMR spectrum. pressbooks.publibretexts.orglibretexts.org The protons on the carbon adjacent to an ether oxygen typically appear in the 3.4–4.5 ppm range in ¹H NMR, while the corresponding carbons appear in the 50–80 ppm range in ¹³C NMR. pressbooks.publibretexts.org
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and conformational analysis:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity of the ethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection between the benzyl group, the central methylene (B1212753), and the methoxyethoxy fragment.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation and spatial arrangement around the flexible ether linkages.
Computational modeling, using methods like Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to calculate theoretical chemical shifts for different possible conformations, helping to identify the most stable conformers in solution. researchgate.net
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| C₆H₅- | ~7.2-7.4 | ~127-138 | Correlates with benzylic CH₂ |
| -CH₂- (benzylic) | ~4.5 | ~70-75 | Correlates with aromatic C/H and adjacent O-CH₂ |
| -O-CH₂-CH₂- | ~3.7 | ~68-72 | Correlates with benzylic CH₂ and other ethoxy CH₂ |
| -CH₂-O-CH₃ | ~3.5 | ~65-70 | Correlates with terminal CH₃ and adjacent O-CH₂ |
| -OCH₃ | ~3.3 | ~55-60 | Correlates with adjacent O-CH₂ |
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. fiveable.me These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. libretexts.org
For this compound, the key functional groups are the aromatic ring, the aliphatic C-H bonds, and the ether C-O-C linkages.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (sp³ C-H) stretches appear just below 3000 cm⁻¹.
C-O-C Stretching: Ethers exhibit strong, characteristic C-O stretching bands in the IR spectrum. libretexts.org Aryl alkyl ethers, like the target molecule, typically show two distinct asymmetric stretching bands: one for the Ar-O-CH₂ linkage (around 1250 cm⁻¹) and one for the R-O-R linkage (around 1100-1150 cm⁻¹). pressbooks.pubspectroscopyonline.com These are often the most intense peaks in the fingerprint region.
Aromatic Vibrations: The benzene (B151609) ring shows characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and out-of-plane (OOP) bending vibrations below 900 cm⁻¹, which can indicate the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Technique |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | IR, Raman |
| Asymmetric Ar-O-C Stretch | ~1250 | Strong | IR |
| Asymmetric C-O-C Stretch | ~1120 | Strong | IR |
| Aromatic C-H Out-of-Plane Bend | 730 - 770 and 690 - 710 | Strong | IR |
X-ray Crystallography of Solid-State Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, providing accurate data on bond lengths, bond angles, and solid-state conformation. wikipedia.orglibretexts.org However, this technique requires a well-ordered single crystal. As this compound is a liquid at room temperature, it cannot be analyzed directly.
To overcome this, a solid-state derivative must be prepared. This can be achieved through several strategies:
Co-crystallization: Forming a crystal that contains the target molecule along with another "co-former" molecule, held together by non-covalent interactions.
Complexation: Reacting the ether with a metal salt. The oxygen atoms in the ether chain can act as Lewis bases, coordinating to a metal center to form a stable, crystalline complex. Crown ethers, which are structural analogs, are well-known for forming such complexes. researchgate.net
Synthesis of a Solid Derivative: Chemically modifying the molecule to create a solid derivative whose core structure is retained.
Once a suitable crystal is obtained, X-ray diffraction analysis is performed. numberanalytics.com The resulting electron density map reveals the exact position of each atom in the crystal lattice. wikipedia.org This would provide unequivocal proof of the molecular connectivity and, most importantly, would reveal the molecule's specific conformation in the solid state. This solid-state structure can then be compared with the solution-state conformations predicted by NMR and computational studies to gain a comprehensive understanding of the molecule's structural dynamics. nih.gov While no crystal structure for this compound itself is currently published, the structures of related compounds like 3,4,5-trimethoxybenzyl bromide have been successfully determined from powder X-ray diffraction data, demonstrating the feasibility of such analyses for complex benzyl derivatives. cambridge.org
Future Research Directions and Emerging Paradigms
Sustainable Synthesis of [(2-Methoxyethoxy)methyl]benzene
The pursuit of environmentally benign chemical processes has cast a spotlight on the synthesis of protecting groups like the one embodied in this compound. Traditional methods often rely on reagents and solvents that are hazardous and generate significant waste. Future research is increasingly directed towards greener alternatives that minimize environmental impact.
Key research thrusts include:
Atom-Efficient Reagents: A shift away from conventional reagents such as 2-methoxyethoxymethyl chloride, which can be carcinogenic, is anticipated. wikipedia.org Research is focusing on developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. The use of dimethyl carbonate (DMC) as a methylating agent in the synthesis of similar ethers represents a promising green alternative, producing only methanol (B129727) and carbon dioxide as byproducts. ias.ac.in
Green Solvents: The development of syntheses that proceed in environmentally friendly solvents or under solvent-free conditions is a critical goal. While conventional syntheses may use dichloromethane (B109758), future methods will likely explore bio-based solvents or supercritical fluids. wikipedia.org
Renewable Feedstocks: Investigating pathways that derive starting materials from renewable biological sources is a cornerstone of sustainable chemistry. york.ac.uk For instance, research into producing precursors like 2-methoxyethanol (B45455) from bio-based feedstocks could significantly improve the lifecycle sustainability of this compound.
Electrochemical and Photochemical Methods: These emerging techniques offer sustainable alternatives for the formation of protecting groups. researchgate.net They can often be performed under mild conditions without the need for harsh chemical reagents, thus reducing waste and energy consumption. researchgate.netnih.gov
Novel Catalytic Systems for this compound Transformations
The primary transformation involving this compound is the cleavage (deprotection) of the MEM ether to regenerate the alcohol. While acidic conditions are standard, the development of novel catalytic systems that offer greater selectivity, efficiency, and milder reaction conditions is a major research focus. wikipedia.orgtotal-synthesis.com
Future catalytic systems are expected to possess the following attributes:
Heterogeneous Catalysts: Solid acid catalysts, such as heteropolyacids like the Wells-Dawson type, are gaining traction. nih.gov Their primary advantage lies in their ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which aligns with green chemistry principles. nih.gov
Metal-Free Catalysis: The use of organocatalysts or reagents like carbon tetrabromide (CBr4) provides a metal-free option for deprotection, avoiding potential contamination of the final product with residual metals. researchgate.net
Lewis Acid Catalysis under Mild Conditions: While various Lewis acids are known to cleave MEM ethers, research continues to identify catalysts that operate under neutral and mild conditions. total-synthesis.com Cerium(III) chloride, for example, has been shown to be highly efficient and selective for cleaving MEM ethers in the presence of many other protecting groups. acs.org
Chemoselective Catalysts: A significant challenge in complex molecule synthesis is the selective deprotection of one protecting group without affecting others. researchgate.net Future research will focus on developing highly specific catalytic systems that can differentiate between various ethers or other acid-labile groups present in a molecule.
Table 1: Comparison of Catalytic Systems for MEM Ether Cleavage
| Catalyst Type | Example Catalyst | Key Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Acid | Wells-Dawson Heteropolyacid | Recoverable, reusable, reduces waste nih.gov | Development of more robust and active solid acids. |
| Metal-Free | Carbon Tetrabromide (CBr4) | Avoids metal contamination, mild conditions researchgate.net | Exploring new, non-toxic organocatalysts. |
| Mild Lewis Acid | Cerium(III) Chloride (CeCl3·7H2O) | High selectivity, neutral conditions, rapid acs.org | Discovery of other lanthanide-based and earth-abundant metal catalysts. |
| Mild Brønsted Acid Salt | Pyridinium p-toluenesulfonate (PPTS) | Effective for allylic alcohols, mild conditions tandfonline.com | Expanding scope to other sensitive functional groups. |
Expansion of Synthetic Applications in Emerging Fields
While primarily known as a protecting group, the structural motif of this compound is finding its way into the synthesis of complex molecules in burgeoning scientific fields.
Medicinal Chemistry and Drug Discovery: The MEM group is crucial in the multi-step synthesis of potent bioactive compounds. For example, it has been employed in the enantioselective synthesis of Aetheramides, which are powerful anti-HIV agents. nih.gov Future applications will likely involve its use in synthesizing other complex natural products and novel pharmaceutical agents where selective protection of hydroxyl groups is paramount. The broader class of benzene (B151609) derivatives is a cornerstone of drug discovery. drugbank.com
Materials Science: The this compound moiety can serve as a versatile building block for advanced materials. Its incorporation into polymers or liquid crystals can be explored to tune material properties. atomfair.com The ether linkage provides a degree of flexibility, which could be advantageous in designing functional polymers.
Agrochemicals: The synthesis of novel herbicides and pesticides often involves complex organic molecules where protecting groups are essential. The 3-aryloxyphenol scaffold, which can be accessed via intermediates protected with similar ether groups, is found in compounds with herbicidal properties. nih.gov
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the development of new synthetic methods.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to investigate the precise mechanisms of ether cleavage reactions. nih.gov For instance, computational studies have refined the understanding of the long-established BBr3-mediated dealkylation of ethers, revealing alternative mechanistic pathways. nih.govsci-hub.se Such insights are crucial for optimizing reaction conditions and designing more efficient catalysts.
Predicting Catalyst Performance: Theoretical modeling can be employed to screen potential catalysts for MEM ether transformations in silico. By calculating activation barriers and reaction energies, researchers can identify promising candidates before engaging in extensive experimental work. nih.gov
Designing Novel Molecular Architectures: Computational methods can help predict the properties and self-assembly behavior of molecules containing the this compound unit. mdpi.com This predictive power is valuable in materials science for designing molecules that will form desired supramolecular structures. acs.org
By integrating these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple protecting group into a versatile tool for sustainable and innovative chemical synthesis across multiple disciplines.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for [(2-Methoxyethoxy)methyl]benzene, and how do reaction conditions influence yield?
- Methodology : The compound is commonly synthesized via Williamson ether synthesis using phenylethyl alcohol and methylating agents like dimethyl carbonate (DMC) under solid-base catalysis (e.g., MgO or Li/MgO). Optimized conditions include temperatures of 80–120°C and solvent-free systems, achieving yields >85% . A green alternative employs DMC as both solvent and methylating agent, reducing waste .
Q. How is this compound characterized analytically?
- Methodology : Key techniques include:
- GC-MS : For purity assessment and detection of intermediates (e.g., molecular ion peak at m/z 166.17) .
- NMR : H NMR signals at δ 3.3–3.5 ppm (methoxy and ethoxy protons) and δ 4.5–4.7 ppm (benzyl protons) confirm structure .
- HPLC : Quantifies residual reactants in pharmaceutical-grade synthesis .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : It serves as:
- A protecting group for alcohols in multi-step syntheses, removable under mild acidic conditions .
- A building block for β-blockers (e.g., Metoprolol) via epoxide intermediates .
- A solubility enhancer in hydrophobic drug formulations due to its ether linkages .
Advanced Research Questions
Q. How do substituents on the benzene ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Electron-donating groups (e.g., methoxy) at para positions increase stability of radical intermediates in cross-dehydrogenative coupling (CDC). Computational studies (DFT) show lower activation energy for CDC at methoxy-substituted sites compared to ethoxy analogs . Experimental selectivity ratios (methoxy:ethoxy = 3:1) align with these findings .
Q. What are the challenges in optimizing catalytic systems for this compound derivatives in asymmetric synthesis?
- Methodology : Key issues include:
- Catalyst poisoning : Ether oxygen atoms coordinate strongly to transition metals (e.g., Pd, Ru), reducing catalytic activity. Chelating ligands (e.g., BINAP) mitigate this .
- Steric hindrance : Bulky substituents on the benzyl group lower enantioselectivity (<70% ee). Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve stereocontrol .
Q. How does this compound interact with biological targets, and what structural modifications enhance activity?
- Methodology :
- Molecular docking : The compound’s ether chain forms hydrogen bonds with kinase active sites (e.g., EGFR, IC = 12 μM). Methylation of the ethoxy group increases lipophilicity (logP from 1.2 to 2.1), enhancing membrane permeability .
- SAR studies : Fluorination at the benzene ring improves metabolic stability (t from 2.5 to 6.8 hours in hepatic microsomes) .
Q. What computational models predict the environmental fate of this compound?
- Methodology :
- QSPR models : Estimate biodegradation half-life (t = 45 days) based on ether bond lability and logK .
- Molecular dynamics : Simulate adsorption on soil organic matter (binding energy = −23.6 kcal/mol), indicating moderate persistence .
Key Research Findings
- Green Synthesis : Li/MgO catalysts enable 92% yield with 99% atom economy, surpassing traditional methods .
- Pharmaceutical Utility : Derivatives show promise in CNS drug delivery due to BBB penetration (P = 8.3 × 10 cm/s) .
- Environmental Impact : Moderate biodegradability (BOD = 42%) suggests need for wastewater treatment in industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
